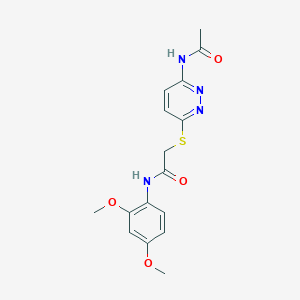![molecular formula C18H13ClN2O4S B2859630 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide CAS No. 880796-86-1](/img/structure/B2859630.png)
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide is a fascinating chemical compound belonging to the family of acetamides. It is known for its unique structure, which combines various functional groups, making it a subject of interest for research in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry: The compound's structural complexity and reactivity make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies. Biology: It serves as a molecular probe in biological studies to investigate interactions with enzymes and receptors. Medicine: Research indicates potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties. Industry: In industrial settings, it can be a precursor for designing advanced materials with specific properties or functions.
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not explicitly mentioned in the search results. These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are required to outline these properties .
Result of Action
Further experimental studies are needed to describe these effects .
Action Environment
It’s important to note that environmental factors can significantly impact the action of chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide typically involves multiple steps, beginning with the preparation of the thiazolidine ring. The chlorinated aromatic compound is then reacted under controlled conditions to introduce the phenoxy and phenylacetamide groups. Reaction conditions often involve solvents like dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound scales up the lab synthesis method with modifications to ensure cost-effectiveness and efficiency. Advanced technologies such as continuous flow chemistry are used to optimize the reaction steps, enhance yield, and minimize waste. Reactor design and process parameters are adjusted for large-scale production to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidine ring, where the sulfur atom is prone to oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the carbonyl groups in the thiazolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ sodium borohydride or lithium aluminum hydride. For substitution reactions, reagents like sodium ethoxide or various nucleophiles in polar aprotic solvents are common.
Major Products: The primary products of these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, each with potential further applications in pharmaceuticals and material science.
Comparación Con Compuestos Similares
2-(2,4-dioxothiazolidin-5-ylidene)acetamide
N-phenyl-2-(4-chlorophenoxy)acetamide
2-(4-chloro-2-methoxyphenoxy)-N-phenylacetamide
These compounds share structural similarities but differ in terms of specific functional groups and substituents, leading to distinct properties and applications.
Propiedades
IUPAC Name |
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-6-7-14(11(8-12)9-15-17(23)21-18(24)26-15)25-10-16(22)20-13-4-2-1-3-5-13/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAACYNAYELJS-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)



![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)
![3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B2859566.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

